

Physicochemical Properties of 5-Amino-4-cyano-3-(cyanomethyl)pyrazole: A Technical Guide

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Compound of Interest

Compound Name:

5-Amino-4-cyano-3-(cyanomethyl)pyrazole

Cat. No.:

B186250

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-4-cyano-3-(cyanomethyl)pyrazole, also known as 5-amino-3-(cyanomethyl)-1*H*-pyrazole-4-carbonitrile, is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its polyfunctional nature, featuring amino and cyano groups, makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems, including pyrazolopyridines and pyrazolopyrimidines, some of which have shown potential biological activities.^[1] A thorough understanding of its physicochemical properties, particularly solubility, is crucial for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a summary of the available physicochemical data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**. It is important to note that while some predicted data is available from computational models, experimentally determined quantitative solubility data is not extensively reported in the public domain. Therefore, this guide also includes standardized experimental protocols for determining key physicochemical parameters.

Physicochemical Data

The following table summarizes the available, largely predicted, physicochemical properties for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** (CAS: 54711-21-6). Researchers should consider these values as estimates and are encouraged to perform experimental verification.

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₅	-
Molecular Weight	147.14 g/mol	[1]
Melting Point	198-200 °C	ChemicalBook
Boiling Point (Predicted)	520.9 ± 50.0 °C	ChemicalBook
Density (Predicted)	1.43 ± 0.1 g/cm ³	ChemicalBook
LogP (Predicted)	0.51086	ChemSrc
pKa (Predicted)	10.30 ± 0.50	ChemicalBook

Solubility Profile

Quantitative, experimentally determined solubility data for **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** in various solvents is not readily available in published literature. However, qualitative information can be inferred from solvents used in its synthesis and purification. The compound has been noted to be soluble or partially soluble in organic solvents such as toluene, dimethylformamide (DMF), and ethanol during synthetic procedures.[\[2\]](#)[\[3\]](#)

Due to the presence of both hydrogen bond donors (amino group) and acceptors (cyano and pyrazole nitrogen atoms), the solubility is expected to be influenced by the polarity and hydrogen bonding capacity of the solvent.

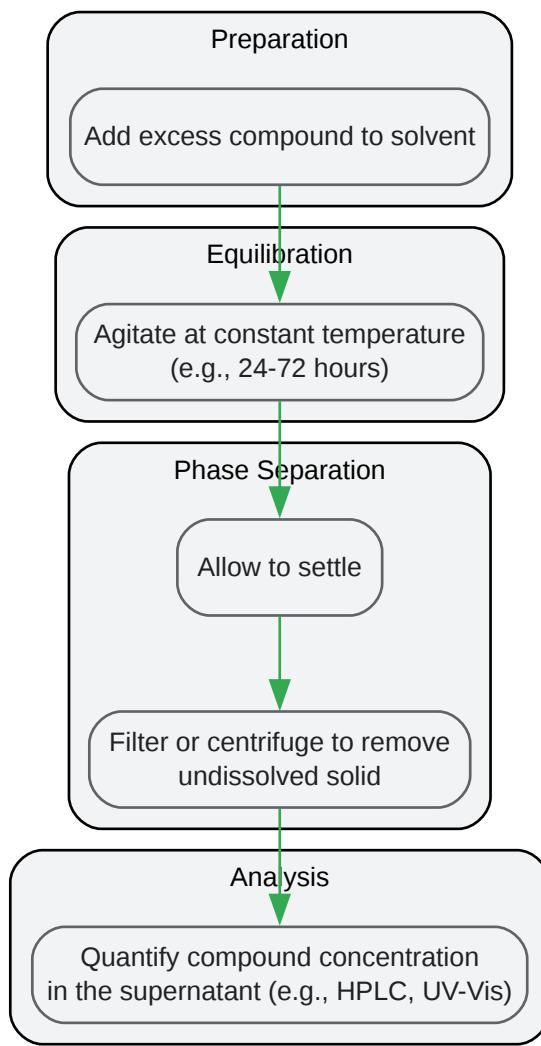
Experimental Protocols

For researchers requiring precise physicochemical data, the following are detailed, standardized experimental protocols for determining solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Methodology Workflow



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Caption: Workflow for Equilibrium Solubility Determination.

Materials:

- **5-Amino-4-cyano-3-(cyanomethyl)pyrazole**
- Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

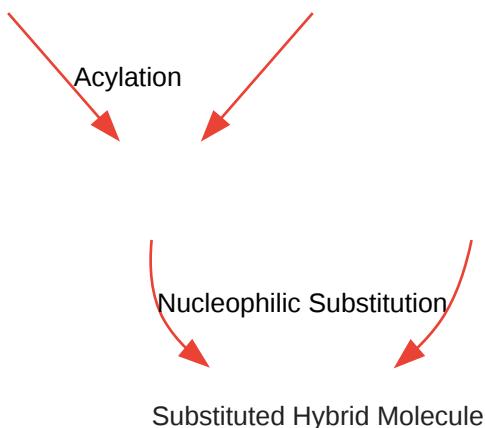
- Vials with screw caps
- Shaker or rotator with temperature control
- Centrifuge or filtration apparatus (e.g., syringe filters)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- Add an excess amount of solid **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.
- Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).
- After equilibration, allow the samples to stand to let undissolved solids settle.
- Carefully separate the saturated solution (supernatant) from the excess solid by filtration (using a filter compatible with the solvent) or centrifugation.
- Prepare a series of dilutions of the clear supernatant.
- Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
- Calculate the solubility in units such as mg/mL or mol/L.

Logical Relationships in Synthesis

The synthesis of derivatives from **5-Amino-4-cyano-3-(cyanomethyl)pyrazole** often involves leveraging its reactive sites. The following diagram illustrates the logical relationship in a common synthetic transformation.



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Caption: Synthetic pathway from the core compound.

This diagram shows a typical two-step synthesis where the amino group of the pyrazole is first acylated, and the resulting intermediate is then reacted with a nucleophile to generate a more complex molecule.^[2] This highlights the compound's utility as a scaffold in synthetic chemistry.

Conclusion

5-Amino-4-cyano-3-(cyanomethyl)pyrazole is a key starting material for the synthesis of various heterocyclic compounds. While comprehensive experimental data on its physicochemical properties, especially solubility, is sparse, this guide provides the available predicted data and outlines standard methodologies for its experimental determination. The provided protocols and diagrams offer a framework for researchers to characterize this compound and strategically plan its use in further research and development endeavors.

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